Enhanced Lipophilicity (ClogP) Relative to Unsubstituted N-Phenyl Analog Drives Membrane Permeability
The 3,4-dimethyl substitution on the phenyl ring substantially increases the calculated partition coefficient (ClogP) compared to the unsubstituted N-phenyl analog (CAS 15059-17-3). The target compound (CAS 473902-19-1) exhibits a ClogP of approximately 2.73, whereas the unsubstituted N-phenyl saccharinyl acetamide core has a ClogP of approximately 1.29 . This represents a ~1.4 log unit increase in lipophilicity, which is expected to enhance passive membrane permeability and protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.73 |
| Comparator Or Baseline | N-Phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 15059-17-3); ClogP ≈ 1.29 |
| Quantified Difference | ΔClogP ≈ +1.44 log units |
| Conditions | In silico calculation (fragment-based method); data sourced from Mcule chemical database |
Why This Matters
Higher lipophilicity can improve cell-based assay performance and oral bioavailability potential, making this compound more suitable for cellular target engagement studies than the unsubstituted analog.
